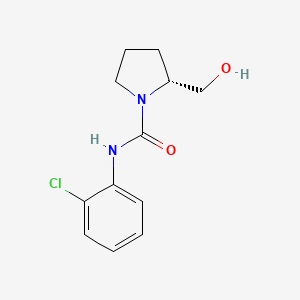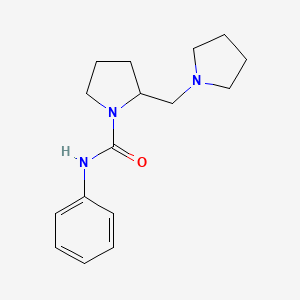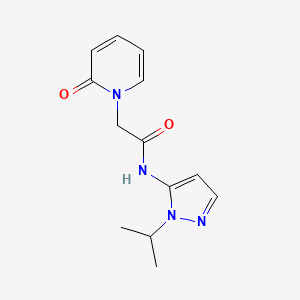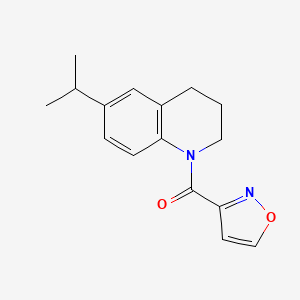
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone, also known as IPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPPM is a synthetic compound that is structurally similar to other psychoactive substances, such as cathinones and amphetamines. However, IPPM has unique properties that make it a promising tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters in the brain. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can alter neuronal signaling and behavior.
Biochemical and Physiological Effects
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and altered dopamine and serotonin signaling. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its selectivity for monoamine transporters, which allows for the study of specific neurotransmitter systems. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has a relatively low toxicity profile, which makes it a safer alternative to other psychoactive substances. However, one limitation of using Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research involving Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone. One potential area of study is the development of new psychoactive substances based on the structure of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone, which could have unique properties and applications. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone could be used to study the effects of psychoactive substances on various disease states, such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone involves several steps, including the reaction of 3-phenylpyrrolidine with imidazole-1-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been used in various scientific studies to investigate its potential applications in neuroscience, pharmacology, and toxicology. For example, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been used to study the effects of psychoactive substances on behavior and cognition.
Propriétés
IUPAC Name |
imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-9-7-15-11-17)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCUQFLASVONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)


![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)


![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)

